molecular formula C11H17NO2 B13591841 3-(4-Ethoxyphenoxy)propan-1-amine

3-(4-Ethoxyphenoxy)propan-1-amine

Cat. No.: B13591841
M. Wt: 195.26 g/mol
InChI Key: DQKIOCKZCRLPCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethoxyphenoxy)propan-1-amine is an organic compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol It is characterized by the presence of an ethoxy group attached to a phenoxy ring, which is further connected to a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenoxy)propan-1-amine typically involves the reaction of 4-ethoxyphenol with epichlorohydrin to form 3-(4-ethoxyphenoxy)propan-1-ol, which is then converted to the amine via reductive amination . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium tetrahydroborate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenoxy)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amine group to a nitro or nitrile group.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as halogens and alkylating agents are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(4-nitrophenoxy)propan-1-amine, while reduction can produce 3-(4-ethoxyphenoxy)propan-2-amine.

Scientific Research Applications

3-(4-Ethoxyphenoxy)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenoxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The ethoxy and phenoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenoxy)propan-1-amine
  • 3-(4-Trifluoromethylphenoxy)propan-1-amine
  • 3-(4-Chlorophenoxy)propan-1-amine

Uniqueness

3-(4-Ethoxyphenoxy)propan-1-amine is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

3-(4-ethoxyphenoxy)propan-1-amine

InChI

InChI=1S/C11H17NO2/c1-2-13-10-4-6-11(7-5-10)14-9-3-8-12/h4-7H,2-3,8-9,12H2,1H3

InChI Key

DQKIOCKZCRLPCX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OCCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.